(R)-BOROPHE-(+)-PINANEDIOL-HCL
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Overview
Description
®-BoroPhe-(+)-Pinanediol is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid moiety attached to a phenyl group and a pinanediol protecting group. The chiral nature of ®-BoroPhe-(+)-Pinanediol makes it a valuable reagent in asymmetric synthesis and various other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroPhe-(+)-Pinanediol typically involves the reaction of a boronic acid derivative with a chiral pinanediol. One common method includes the use of ®-(+)-pinanediol and phenylboronic acid under specific reaction conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of ®-BoroPhe-(+)-Pinanediol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-BoroPhe-(+)-Pinanediol undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with ®-BoroPhe-(+)-Pinanediol include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from reactions involving ®-BoroPhe-(+)-Pinanediol depend on the type of reaction. For example, oxidation reactions may yield boronic esters, while reduction reactions can produce boranes. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
®-BoroPhe-(+)-Pinanediol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral reagent in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-BoroPhe-(+)-Pinanediol involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a ligand in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or catalysis.
Comparison with Similar Compounds
Similar Compounds
(S)-BoroPhe-(+)-Pinanediol: The enantiomer of ®-BoroPhe-(+)-Pinanediol, which has similar chemical properties but different chiral characteristics.
Phenylboronic Acid: A simpler boronic acid derivative without the chiral pinanediol protecting group.
Pinanediol Boronic Esters: Compounds with similar structures but different substituents on the boronic acid moiety.
Uniqueness
®-BoroPhe-(+)-Pinanediol is unique due to its chiral nature and the presence of both a boronic acid and a pinanediol moiety. This combination allows for selective reactions and applications in asymmetric synthesis, making it a valuable tool in both research and industrial settings.
Properties
IUPAC Name |
(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRPMGWYFYLFMY-SKAYQWHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719330 |
Source
|
Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178455-03-3 |
Source
|
Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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